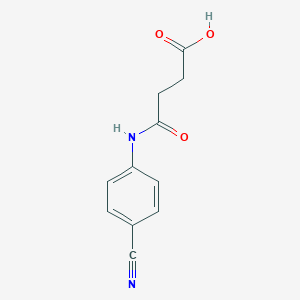
Acide 4-(4-cyanoanilino)-4-oxobutanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanoanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C11H8N2O3 It is a derivative of butanoic acid, featuring a cyano group attached to an aniline moiety
Applications De Recherche Scientifique
4-(4-Cyanoanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds have been known to target the hiv-1 reverse transcriptase (rt) enzyme , which is a popular target in the field of antiretroviral drug development .
Mode of Action
Compounds with similar structures have been observed to bind to their targets in a distinct manner . For instance, some compounds bind in a “horseshoe” or “U” mode
Biochemical Pathways
Compounds that target the hiv-1 rt enzyme are known to affect the replication of the genetic material of hiv .
Result of Action
Compounds that inhibit the hiv-1 rt enzyme can prevent the replication of the genetic material of hiv , potentially leading to a decrease in the viral load.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanoanilino)-4-oxobutanoic acid typically involves the reaction of 4-cyanoaniline with a suitable butanoic acid derivative. One common method is the reaction of 4-cyanoaniline with succinic anhydride under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(4-Cyanoanilino)-4-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyanoanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-cyanoanilino)-4-oxo-2-butenoic acid.
Reduction: Formation of 4-(4-aminophenyl)-4-oxobutanoic acid.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanoaniline: A simpler analog with similar reactivity but lacking the butanoic acid moiety.
4-(4-Cyanoanilino)-4-oxo-2-butenoic acid: An oxidized derivative with different chemical properties.
4-(4-Aminophenyl)-4-oxobutanoic acid: A reduced form with an amine group instead of a cyano group.
Uniqueness
4-(4-Cyanoanilino)-4-oxobutanoic acid is unique due to the presence of both a cyano group and a butanoic acid moietyIts ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Propriétés
IUPAC Name |
4-(4-cyanoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNEGDGLGDODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387441.png)
![2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B387444.png)
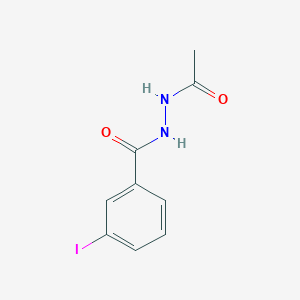

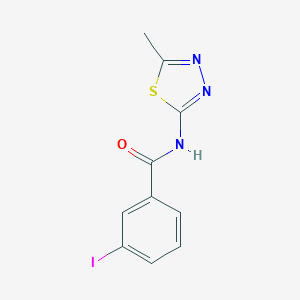

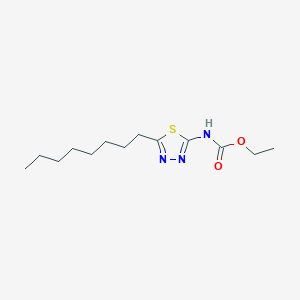
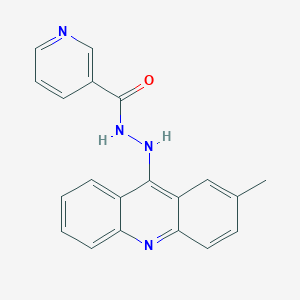
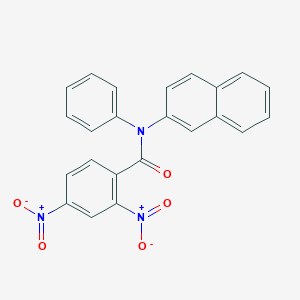

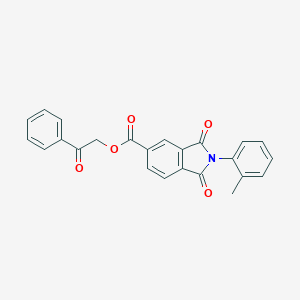
![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B387463.png)
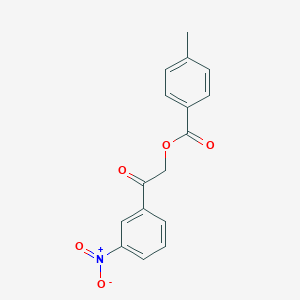
![4-amino-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387465.png)
